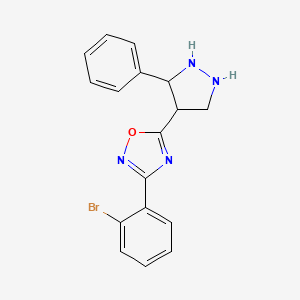

![molecular formula C21H15ClN2O3 B2943596 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922084-47-7](/img/structure/B2943596.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common functional group in many pharmaceuticals . The compound also contains a dibenzo[b,f][1,4]oxazepin ring, which is a tricyclic structure found in several psychoactive drugs .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The dibenzo[b,f][1,4]oxazepin ring is a tricyclic structure, which can contribute to the compound’s stability and may affect its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the benzamide group could contribute to the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthetic methodologies and chemical properties of dibenzo[b,f][1,4]oxazepine derivatives, which are structurally related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide. One approach involves the [2,3]-Meisenheimer rearrangement of 2-vinylazetidine N-oxides, leading to the formation of dihydro-7H-[1,2]oxazepine derivatives through oxidation reactions (Yoneda et al., 1998). Additionally, the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids via base-catalyzed intramolecular nucleophilic substitution has been reported, highlighting the versatility of these compounds in chemical synthesis (Samet et al., 2006).

Biological Activities

Dibenzo[b,f][1,4]oxazepine derivatives exhibit a variety of biological activities, making them potential candidates for pharmacological applications. Research has shown that some benzoxepine-1,2,3-triazole hybrids, related in structure, possess antibacterial properties against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, indicating their potential in cancer therapy and as antibacterial agents (Kuntala et al., 2015). Moreover, polyfluorinated dibenz[b,f][1,4]oxazepines have been synthesized, with some derivatives exhibiting psychotropic properties, suggesting their use in the development of new psychiatric medications (Gerasimova et al., 1989).

Pharmacological Applications

The pharmacological relevance of dibenzo[b,f][1,4]oxazepine derivatives extends to their potential as GPCR ligands. A study highlighted the synthesis and characterization of oxazepine derivatives with high affinity for histamine receptors and aminergic GPCRs, demonstrating the importance of the chlorine substitution pattern on receptor selectivity and specificity. This research opens the door to the development of new drugs targeting these receptors, with implications for the treatment of allergies, inflammation, and psychiatric disorders (Naporra et al., 2016).

Molecular Transformations

Microbial transformation studies have also been conducted on dibenzo[b,f][1,4]oxazepine compounds to obtain novel derivatives, showcasing the utility of biotransformation in generating new molecules with potentially unique biological activities (Jiu et al., 1977). These transformations provide a method for structural modification and the discovery of compounds with enhanced or novel pharmacological properties.

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound, also known as N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-methylbenzamide, are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

The compound acts as an antagonist at the D2 dopamine and 5-HT2 serotonin receptors . This means it binds to these receptors but does not activate them, effectively blocking them and inhibiting their function. This can lead to changes in neurotransmitter levels and neural signaling.

properties

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-12-3-2-4-13(9-12)20(25)23-15-6-8-18-16(11-15)21(26)24-17-10-14(22)5-7-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYGVOBLVQJCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)

![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2943522.png)

![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)

![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2943527.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)

![[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2943535.png)